molecular formula C9H7BrO B057769 4-Bromo-1-indanone CAS No. 15115-60-3

4-Bromo-1-indanone

Cat. No.: B057769
CAS No.: 15115-60-3
M. Wt: 211.05 g/mol
InChI Key: UVVYFYLSZIMKMC-UHFFFAOYSA-N
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Description

4-Bromo-1-indanone is an organic compound with the molecular formula C9H7BrO. It is a brominated derivative of 1-indanone, characterized by the presence of a bromine atom at the fourth position of the indanone ring. This compound is known for its orange-brown crystalline appearance and has a molecular weight of 211.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-indanone typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the fourth position of the indanone ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane or chloroform to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-indanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive molecules that can modulate biological pathways.

    Medicine: Derivatives of this compound are investigated for their potential as analgesics and anti-inflammatory agents.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Bromo-1-indanone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as antagonists of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception. The bromine atom in the compound enhances its binding affinity to the target, thereby modulating the biological response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromine substitution at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogues. This substitution pattern influences its electronic properties and steric interactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYFYLSZIMKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164720
Record name 1-Indanone, 4-bromo-
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15115-60-3
Record name 4-Bromo-1-indanone
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Record name 1-Indanone, 4-bromo-
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Record name 4-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

4-Bromo-indan-1-one was obtained by the following procedure: A solution of 3-(2-bromo-phenyl)-propionic acid (commercially available from Oakwood Products) (15.0 g, 65.5 mmol) in CH2Cl2 at 0° C. was reacted with oxalyl chloride (7.2 mL, 1.5 eq) followed by 2–3 drops of DMF. The mixture was stirred until no more gas evolution was observed. As the mixture was concentrated and the residue was dissolved in CH2Cl2, cooled to 0° C., and treated with AlCl3 (9.6 g, 1.1 eq). After 1 h the mixture was quenched with water and the layers were separated. The aqueous layer was extracted with Et2O (3×150 mL) and the combined organic extracts were washed with H2O (3×100 mL), saturated NaHCO3 (3×100 mL), brine (1×100 mL), dried over MgSO4 and concentrated. 4-Bromoindan-1-one, 10.5 g (76%) was obtained by chromatography using 10% EtOAc:hexane as eluant. Use of 4-bromo-indan-1-one in Method NINETEEN produced 4-(4-bromo-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 149).
Quantity
0 (± 1) mol
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7.2 mL
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9.6 g
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Synthesis routes and methods II

Procedure details

Thionyl chloride (85 ml) was added to 3-(2-bromophenyl)propionic acid (16.88 g), and the mixture was stirred under reflux for 2 hours. After the mixture was left standing for cooling, the excessive amount of the thionyl chloride was removed by distillation under reduced pressure, and the residual mixture was distilled azeotropically once with toluene and once with carbon tetrachloride. The residual concentrate was dissolved in carbon tetrachloride (30 ml) and added at a temperature of 5°-10° C. dropwise to a suspension of aluminum chloride (14.74 g) in carbon tetrachloride (100 ml). The mixture was stirred at the same temperature for 40 minutes, then at room temperature for 30 minutes and further under reflux for 1 hour. After left standing for cooling, the mixture was poured into ice-hydrochloric acid, and extracted with methylene chloride. The organic layer was washed with dilute hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous saline, and dried over sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residual concentrate was purified by chromatography on a silica gel column to give the title compound (13.2 g).
Quantity
85 mL
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reactant
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Quantity
16.88 g
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reactant
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Synthesis routes and methods III

Procedure details

3-(2-Bromophenyl)propanoic acid (1) (550 g, 2.4 mol, 1 equiv) was dissolved in 1,2-dichloroethane (5.5 L). Thionyl chloride (437.8 mL, 6 mol, 2.5 equiv) was added to the solution and the mixture was refluxed for 24 hours. The reaction was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in methylene chloride (1 L) and added dropwise to a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol, 1.65 equiv) in dichloromethane (1 L) while keeping the reaction temperature below 27° C. The reaction was stirred at room temperature for three hours before being quenched into a five gallon bucket which was half-full of ice. The resulting mixture was extracted with dichloromethane (3×3 L). The combined organic layers were washed sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L). The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting solid was dried overnight in a vacuum oven at 30° C. to give compound 2 (435 g, 86% yield) as an off-white solid.
Quantity
550 g
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reactant
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5.5 L
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437.8 mL
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526.9 g
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reactant
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1 L
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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